

Discovery and synthesis of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

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Compound of Interest

Compound Name: 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

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An In-depth Technical Guide to the Discovery and Synthesis of **3-Aminotetrahydrothiophene 1,1-dioxide Hydrochloride**

Executive Summary

3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride, also known as 3-aminosulfolane hydrochloride, is a heterocyclic compound of significant interest to the pharmaceutical and chemical research communities. The core structure, a saturated five-membered ring containing a sulfone group, imparts desirable physicochemical properties to molecules, such as improved solubility and metabolic stability.^[1] This guide provides a comprehensive overview of the foundational chemistry, key synthetic methodologies, and the strategic application of this compound in modern drug discovery. We will explore the rationale behind various synthetic choices, from the initial formation of the sulfolane ring to the specific amination reactions and final salt formation. Detailed, field-proven protocols are provided alongside visualizations to offer researchers and drug development professionals a practical and in-depth resource for utilizing this valuable chemical building block.

Introduction to the Sulfolane Scaffold

The journey of the sulfolane scaffold began not in medicine, but in the industrial sector. Developed by the Shell Oil Company in the 1960s, sulfolane was originally used as a highly

effective industrial solvent for extractive distillation and the purification of natural gas.^[2] Its unique properties—high polarity, thermal stability, and aprotic nature—made it ideal for these applications.^[2] Over time, medicinal chemists recognized that these same properties could be leveraged to optimize drug candidates.

Significance in Medicinal Chemistry

The incorporation of the sulfolane moiety into drug candidates is a strategic choice aimed at enhancing key molecular properties. The sulfone group (SO₂) is a potent hydrogen bond acceptor, which can improve a molecule's solubility and interactions with biological targets.^[1] Furthermore, the sulfone is generally resistant to metabolic degradation, which can increase the *in vivo* stability and half-life of a potential drug.^[1] **3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride** serves as a critical starting material, providing a versatile scaffold with a primary amine handle that allows for straightforward chemical modification and library development.

Physicochemical Properties

A clear understanding of the compound's physical and chemical characteristics is essential for its effective use in synthesis and research.

Property	Value	Reference(s)
CAS Number	51642-03-6	[3][4]
Molecular Formula	C ₄ H ₁₀ ClNO ₂ S	[3][5][6]
Molecular Weight	171.65 g/mol	[3][7]
Melting Point	208°C	[5][6]
Boiling Point	334.9°C at 760 mmHg	[5][6]
Appearance	Solid	[8]

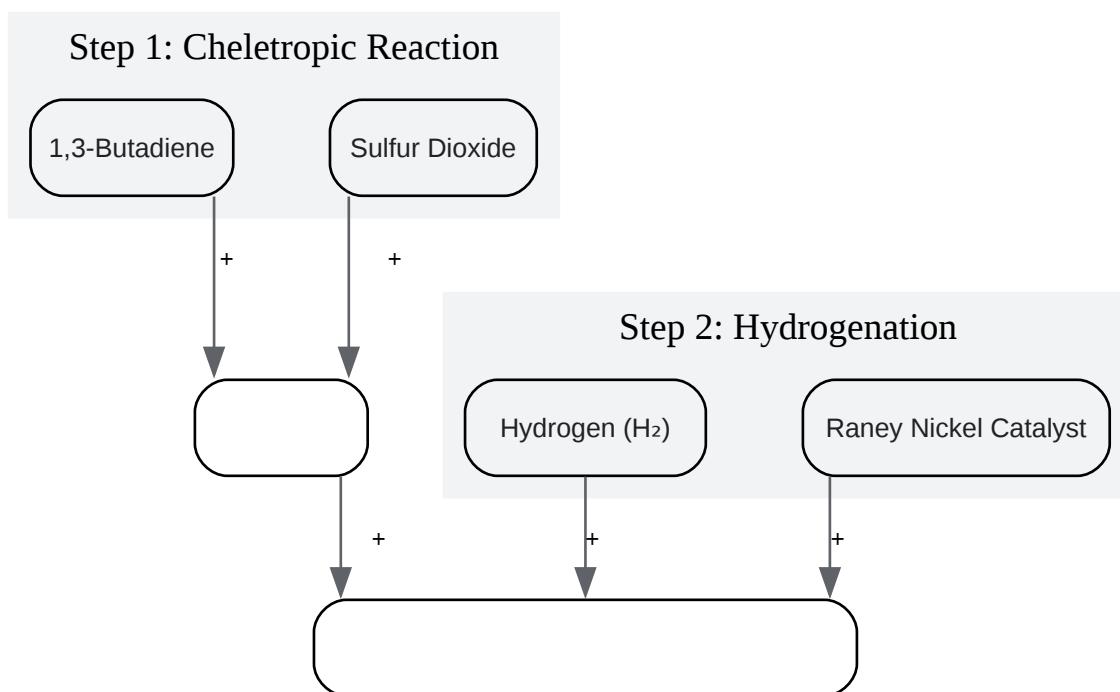
Synthetic Pathways and Methodologies

The synthesis of **3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride** can be approached through several routes. The most common strategies begin with the construction of

the unsaturated precursor, 3-sulfolene.

Foundational Synthesis of the Sulfolane Ring

The parent sulfolane ring is typically synthesized via a two-step process. The first step is a cheletropic reaction between a conjugated diene, such as 1,3-butadiene, and sulfur dioxide to form 3-sulfolene.[2][9] This reaction is highly efficient for creating the five-membered ring. The resulting 3-sulfolene is then hydrogenated, often using a catalyst like Raney nickel, to yield the saturated sulfolane ring.[2]



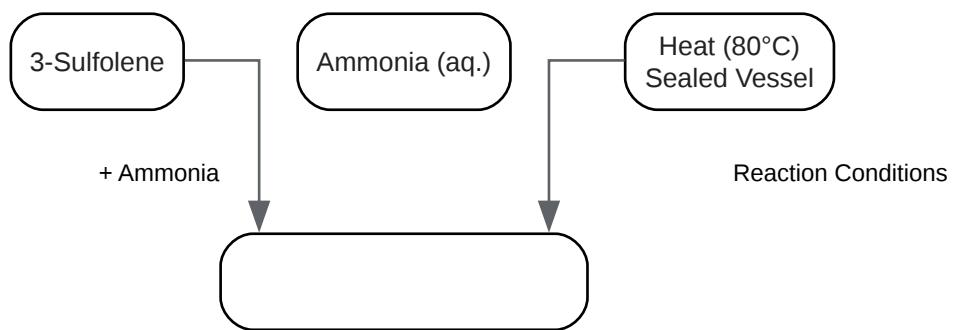
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Caption: Foundational synthesis of the saturated sulfolane ring.

Synthesis of 3-Aminotetrahydrothiophene 1,1-dioxide (Free Amine)

With the precursor 3-sulfolene readily available, the introduction of the amine functionality is the next critical phase.

A highly efficient and straightforward method involves the direct reaction of 3-sulfolene with ammonia.[4] In this reaction, the electron-withdrawing nature of the sulfonyl group activates the double bond for a Michael-type conjugate addition by ammonia. The reaction is typically performed under heat in a sealed vessel to manage the volatility of the ammonia and drive the reaction to completion.[4]



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Caption: Direct synthesis of the free amine via conjugate addition.

The following protocol is adapted from established methodologies for the direct amination of 3-sulfolene.[4]

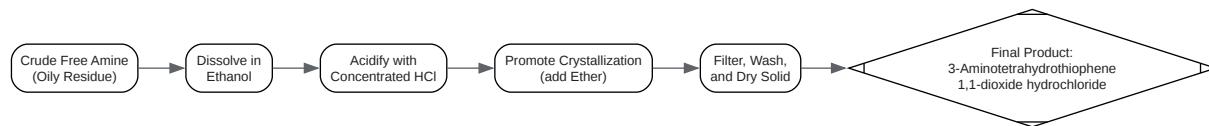
- Reaction Setup: In a sealed reaction tube, dissolve 3-sulfolene (1 equivalent) in a 26% aqueous ammonia solution. The volume should be sufficient to fully dissolve the starting material.
- Heating: Securely seal the reaction tube and heat the mixture to 80°C for 4 hours. The causality here is that elevated temperature provides the necessary activation energy for the nucleophilic attack of ammonia on the electron-deficient double bond of the sulfolene.
- Work-up: After the reaction is complete, cool the mixture to room temperature.
- Isolation: Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water, yielding the crude 3-Aminotetrahydrothiophene 1,1-dioxide as an oil. This product is typically carried directly to the salt formation step without further purification.

For creating more complex analogues, a multi-step approach is often employed. This involves first reacting 3-sulfolene with a thiol (like 3,4-dichlorobenzenethiol) in the presence of N-

bromosuccinimide (NBS). This is followed by dehydrobromination and oxidation with an agent like m-CPBA to form a highly reactive bis-sulfone intermediate. This intermediate then readily undergoes conjugate addition with a wider variety of primary or secondary amines, allowing for the synthesis of diverse libraries of N-substituted 3-aminothiophene derivatives. This method is chosen when the goal is to explore structure-activity relationships by modifying the amine substituent.

Formation of the Hydrochloride Salt

The final step in the synthesis is the conversion of the free amine to its hydrochloride salt. This is a critical step for drug development professionals, as the salt form typically exhibits superior crystalline properties, enhanced stability, and better aqueous solubility compared to the free base, facilitating handling and formulation.[\[10\]](#)



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Caption: Workflow for the formation and isolation of the hydrochloride salt.

This protocol describes the final conversion to the title compound.[\[4\]](#)

- Dissolution: Dissolve the crude oily free amine obtained from the amination step in a minimal amount of ethanol.
- Acidification: Slowly add concentrated hydrochloric acid (HCl) dropwise to the ethanol solution while stirring. The purpose of this step is to protonate the basic amine group, forming the ammonium chloride salt. An immediate precipitation or cloudiness may be observed.
- Crystallization: Stir the acidified mixture for 30 minutes. To ensure complete precipitation, an anti-solvent such as diethyl ether can be added to reduce the solubility of the salt and promote crystallization.

- Isolation and Drying: Collect the resulting solid product by filtration. Wash the filter cake with diethyl ether to remove any residual non-polar impurities.
- Final Product: Dry the solid product under vacuum to afford **3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride** as a stable, crystalline solid.

Applications in Drug Discovery and Development

The 3-aminosulfolane scaffold is not merely a synthetic curiosity; it is a validated building block in the design of biologically active molecules.

Case Study: Non-electrophilic NRF2 Activators

A compelling example of its application is in the development of novel activators of the antioxidant response element (ARE). The NRF2-ARE pathway is a critical cellular defense mechanism against oxidative stress, and its activation is a therapeutic strategy for various diseases. Researchers have designed and synthesized a series of 3-aminotetrahydrothiophene 1,1-dioxides as potent, non-electrophilic NRF2 activators. In this work, the title compound's core structure was systematically modified at the amine position to fine-tune the biological activity, potency, and efficacy of the resulting molecules. This case study highlights the compound's utility as a foundational scaffold for structure-activity relationship (SAR) studies, enabling the optimization of lead compounds.

Conclusion

3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride has successfully transitioned from a derivative of an industrial solvent to a high-value building block in medicinal chemistry. Its synthesis, particularly through the direct amination of 3-sulfolene, is efficient and robust. The resulting compound provides a stable, versatile platform with desirable physicochemical properties imparted by the sulfone group and a reactive amine handle for further chemical exploration. For researchers and scientists in drug development, this compound represents a key tool for constructing novel therapeutics aimed at a wide range of biological targets.

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